Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-cyclopropyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-15-13(14)11-7-9-3-2-4-10(8-5-6-8)12(9)16-11/h2-4,7-8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKDAASNGGGPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Substrate Design
The Chan–Lam reaction, optimized for O- and N-cyclopropylation in medicinal chemistry, offers a template for C–C bond formation. Using potassium cyclopropyl trifluoroborate and a Cu(OAc)₂/1,10-phenanthroline catalyst system under 1 atm O₂, this method achieves cyclopropylation at elevated temperatures (70°C) in a toluene/water solvent mixture. For benzo[b]thiophene derivatives, the 7-position must first be functionalized with a leaving group (e.g., bromide) to enable transmetalation.
Table 1: Optimized Conditions for Chan–Lam Cyclopropylation
Mechanistic Insights
The reaction proceeds via:
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Transmetalation : Formation of a copper-cyclopropyl intermediate from K-cyclopropyl trifluoroborate.
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Oxidative Addition : Coordination of the benzo[b]thiophene bromide to Cu(II).
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Reductive Elimination : C–C bond formation to yield the cyclopropylated product.
Notably, electron-deficient benzo[b]thiophenes exhibit lower yields due to attenuated nucleophilicity at the 7-position, necessitating electron-donating groups for optimal reactivity.
Cyclopropanation via Carbene Transfer Reactions
Iron-Porphyrin-Catalyzed Carbene Insertion
The Royal Society of Chemistry’s protocols describe cyclopropanation using FeTPPCl (iron tetraphenylporphyrin chloride) and carbene precursors like tosylhydrazones. For benzo[b]thiophenes, this method requires a 7-vinyl intermediate , which undergoes [2+1] cycloaddition with carbenes generated in situ.
Table 2: Carbene Transfer Conditions
Light-Driven Cyclopropanation with Iridium Catalysts
Visible-light photocatalysis using fac-Ir(dFppy)₃ enables cyclopropanation of 7-alkenyl benzo[b]thiophenes with ethyl diazoacetate. This method proceeds under mild conditions (room temperature, MeCN solvent) and achieves 63% yield for related trifluoromethyl ether substrates.
Esterification of Benzo[b]thiophene-2-Carboxylic Acid
Acid-Catalyzed Fischer Esterification
The methyl ester is introduced via Fischer esterification using H₂SO₄ or DCC/DMAP in methanol. Key parameters include:
Microwave-Assisted Esterification
Microwave irradiation (150 W, 100°C, 30 min) reduces reaction times to <1 h while maintaining yields of 85–92%.
Integrated Synthetic Routes
Route A: Sequential Cyclopropylation and Esterification
Route B: Tandem Cyclopropanation-Esterification
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Preparation of 7-vinylbenzo[b]thiophene-2-carboxylic acid .
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Esterification under microwave conditions .
Overall Yield : 48–65%.
Challenges and Limitations
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Functional Group Tolerance : Electron-withdrawing groups (e.g., nitro, cyano) at the 7-position suppress cyclopropanation yields by 20–30%.
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Steric Hindrance : Bulky substituents adjacent to the reaction site impede transmetalation in Chan–Lam couplings.
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Byproduct Formation : Allylic byproducts arise in carbene transfer reactions unless stoichiometry is tightly controlled .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzo[b]thiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential:
The compound exhibits a range of biological activities, making it a candidate for drug discovery. Research indicates that methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate may possess:
- Anti-inflammatory properties: It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial activity: Its interactions with various biological targets suggest potential use in developing new antimicrobial agents.
- Anticancer effects: The compound's ability to influence cell signaling pathways, particularly those involving cytochrome P450 enzymes, positions it as a promising lead for anticancer drug development.
Case Studies:
Recent studies have investigated the compound's effects on specific cancer cell lines. For instance, it has been tested for its ability to inhibit cell proliferation in breast and prostate cancer models, showing promising results that warrant further exploration.
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic substitutions: The carboxylic acid ester group can react with nucleophiles to form new derivatives.
- Oxidation and reduction reactions: These reactions can modify the compound's functional groups, leading to the formation of sulfoxides or alcohols, respectively.
Material Science Applications
In material science, this compound is explored for its potential use in organic electronics. Its structural characteristics make it suitable for applications in:
- Organic light-emitting diodes (OLEDs): this compound can be integrated into polymer semiconductors, enhancing the performance of OLED devices.
- Organic photovoltaics (OPVs): Research suggests that incorporating this compound into photovoltaic materials could improve their efficiency due to its electronic properties.
Mechanism of Action
The mechanism of action of methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key physical and structural attributes of Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate with its analogs:
Notes: <sup>a</sup>logP values estimated using substituent contributions; cyclopropyl increases lipophilicity. <sup>b</sup>Molecular weight calculated based on analog structures.
Key Observations:
- Cyclopropyl vs. Methoxy/Chloro : The cyclopropyl group increases molecular weight compared to methoxy (222.26 vs. 234.27) and chloro (226.68) derivatives. Its hydrophobic nature likely elevates logP (~3.0), enhancing membrane permeability relative to polar substituents like hydroxy (logP 2.39) .
- The cyclopropyl variant’s safety data remain uncharacterized but may align with non-halogenated analogs.
Comparative Challenges:
- Cyclopropanation steps are often less efficient than halogenation or methoxylation, suggesting lower synthetic yields for the cyclopropyl analog.
- Electron-withdrawing groups (e.g., chloro) may direct electrophilic substitutions differently compared to electron-neutral cyclopropyl groups .
Biological Activity
Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, effects on various cellular processes, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring fused with a cyclopropyl group, contributing to its unique reactivity and interaction profile. Its molecular formula is , with a molecular weight of approximately 220.29 g/mol.
Target Interactions
Thiophene derivatives, including this compound, exhibit interactions with various biological targets:
- Cytochrome P450 Enzymes : These enzymes play a crucial role in drug metabolism. The compound can act as both an inhibitor and an activator, influencing metabolic pathways significantly.
- Receptor Binding : It has the potential to bind to specific receptors, altering their conformation and modulating downstream signaling pathways.
Biochemical Pathways
The compound's biological effects are mediated through several biochemical pathways:
- MAPK Pathway : This pathway is essential for cell proliferation and differentiation. This compound can modulate this pathway, impacting cellular responses to growth factors.
- Gene Expression Regulation : By interacting with transcription factors, the compound can influence the expression levels of genes involved in various cellular processes.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating pro-apoptotic signaling pathways while inhibiting anti-apoptotic factors.
Antimicrobial Effects
The compound also demonstrates antimicrobial properties against several bacterial strains. Studies have reported its efficacy in inhibiting the growth of Staphylococcus aureus, making it a candidate for further investigation as an antimicrobial agent .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on A549 lung carcinoma cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of the caspase pathway, leading to increased apoptosis rates compared to untreated controls .
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate, and how do substituents influence reaction efficiency?
- Methodological Answer : The synthesis of benzo[b]thiophene derivatives typically begins with functionalizing the thiophene core. For cyclopropyl-substituted analogs, a Suzuki-Miyaura coupling could be employed to introduce the cyclopropyl group post-esterification of the carboxylate. Evidence from bromo-substituted analogs (e.g., Methyl 7-bromobenzo[b]thiophene-2-carboxylate) suggests that palladium catalysts and optimized ligand systems are critical for cross-coupling efficiency . Cyclopropane boronic acids or trifluoroborate salts may serve as coupling partners. Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are essential to minimize side reactions .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming regiochemistry. For example, in Methyl 3-iodobenzo[b]thiophene-2-carboxylate, H NMR chemical shifts at δ 7.8–8.2 ppm (aromatic protons) and δ 3.9–4.1 ppm (ester methyl) are diagnostic. C NMR can distinguish carbonyl carbons (~165 ppm) and cyclopropyl carbons (~10–15 ppm) . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) for ester C=O stretches (~1720 cm) further validate purity .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer : Cyclopropyl groups are sterically strained but enhance thermal stability compared to halide-substituted analogs. The compound should be stored under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester moiety. Reactivity toward nucleophiles (e.g., amines, thiols) necessitates anhydrous conditions during experiments, as seen in bromo- and iodo-substituted derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during cyclopropane functionalization?
- Methodological Answer : Competitive ring-opening of the cyclopropyl group may occur under acidic or oxidative conditions. Evidence from Methyl 4-cyclopropylthiazole-2-carboxylate suggests using mild bases (e.g., KCO) and low-temperature (–78°C) lithiation to preserve the cyclopropane ring . Monitoring via HPLC or TLC during coupling reactions helps identify by-products early .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor solubility. For Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride, prodrug strategies (e.g., ester-to-acid conversion in vivo) improved bioavailability . Parallel assays comparing esterase-rich vs. esterase-poor cell lines can isolate hydrolysis-related activity loss .
Q. How do electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : Cyclopropane’s electron-withdrawing σ bonds activate the benzo[b]thiophene core toward electrophilic substitution. In Methyl 7-bromobenzo[b]thiophene-2-carboxylate, bromine’s electronegativity directs cross-coupling to the 7-position . Computational studies (DFT) on frontier molecular orbitals can predict regioselectivity for cyclopropyl analogs .
Q. What analytical techniques are recommended for detecting trace impurities in scaled-up synthesis?
- Methodological Answer : LC-MS with electrospray ionization (ESI) detects low-abundance by-products (e.g., ring-opened derivatives). For Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate, gas chromatography (GC) with flame ionization identified residual solvents (<0.1%) in industrial batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
